(3,3-Dimethylcyclobutyl)methanol
Overview
Description
(3,3-Dimethylcyclobutyl)methanol is an organic compound with the molecular formula C7H14O and a molecular weight of 114.19 g/mol It is characterized by a cyclobutane ring substituted with two methyl groups at the 3-position and a methanol group at the 1-position
Scientific Research Applications
(3,3-Dimethylcyclobutyl)methanol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound can be used as a probe to study biological processes involving alcohols and their derivatives.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethylcyclobutyl)methanol typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method involves the reaction of 3,3-dimethylcyclobutanone with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired alcohol .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (3,3-Dimethylcyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2) with a metal catalyst
Substitution: Thionyl chloride (SOCl2)
Major Products:
Oxidation: (3,3-Dimethylcyclobutyl)ketone
Reduction: 3,3-Dimethylcyclobutane
Substitution: (3,3-Dimethylcyclobutyl)chloride
Mechanism of Action
The mechanism of action of (3,3-Dimethylcyclobutyl)methanol depends on the specific context in which it is used. In general, the compound can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to changes in biological pathways and processes.
Comparison with Similar Compounds
Cyclobutanemethanol: Similar structure but lacks the methyl groups at the 3-position.
Neopentyl alcohol: Contains a similar branched structure but with a different ring system.
tert-Butyl alcohol: Another branched alcohol but with a different carbon skeleton.
Uniqueness: (3,3-Dimethylcyclobutyl)methanol is unique due to its cyclobutane ring with two methyl groups at the 3-position, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3,3-dimethylcyclobutyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(2)3-6(4-7)5-8/h6,8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEELTMBMTSMJSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505894 | |
Record name | (3,3-Dimethylcyclobutyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75017-17-3 | |
Record name | (3,3-Dimethylcyclobutyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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